molecular formula C16H10ClF3N4O2 B2703102 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde CAS No. 1365623-70-6

4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde

Cat. No.: B2703102
CAS No.: 1365623-70-6
M. Wt: 382.73
InChI Key: MBHDZPYUWANMCQ-UHFFFAOYSA-N
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Description

4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid.

    Reduction: 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the tetrazole ring, which can mimic the carboxylate group in biological systems.

Medicine

Medicinally, compounds containing the tetrazole ring are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and tetrazole groups.

Mechanism of Action

The mechanism of action of compounds containing the tetrazole ring often involves the inhibition of enzymes by mimicking the transition state of the enzyme’s natural substrate. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzoic acid
  • 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzyl alcohol

Uniqueness

The unique combination of the tetrazole ring, trifluoromethyl group, and benzaldehyde moiety in 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde provides distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

4-[[1-[4-chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O2/c17-11-3-6-14(13(7-11)16(18,19)20)24-15(21-22-23-24)9-26-12-4-1-10(8-25)2-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHDZPYUWANMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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